5-Chloro-2-(o-tolyl)isonicotinaldehyde
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Overview
Description
5-Chloro-2-(o-tolyl)isonicotinaldehyde is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol It is a derivative of isonicotinaldehyde, featuring a chlorine atom and an o-tolyl group attached to the pyridine ring
Preparation Methods
The synthesis of 5-Chloro-2-(o-tolyl)isonicotinaldehyde typically involves the reaction of 5-chloroisonicotinaldehyde with o-tolylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Chemical Reactions Analysis
5-Chloro-2-(o-tolyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-Chloro-2-(o-tolyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(o-tolyl)isonicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Chloro-2-(o-tolyl)isonicotinaldehyde can be compared to other isonicotinaldehyde derivatives, such as 5-bromo-2-(o-tolyl)isonicotinaldehyde and 5-fluoro-2-(o-tolyl)isonicotinaldehyde. These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, making each derivative unique .
Properties
Molecular Formula |
C13H10ClNO |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-chloro-2-(2-methylphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13-6-10(8-16)12(14)7-15-13/h2-8H,1H3 |
InChI Key |
QZRUBXBITXDLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C(=C2)C=O)Cl |
Origin of Product |
United States |
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